
2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide is a complex organic compound characterized by its multiple chlorine atoms and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide typically involves the reaction of 3,5-dichloroaniline with 2,2-dichloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学研究应用
2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Similar in structure but with different functional groups and applications.
2,3-Dichlorophenylpiperazine: Shares some structural features but differs in its pharmacological activity and uses.
Uniqueness
2,2-Dichloro-N~1~,N~3~-bis(3,5-dichlorophenyl)propanediamide is unique due to its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90688-52-1 |
|---|---|
分子式 |
C15H8Cl6N2O2 |
分子量 |
460.9 g/mol |
IUPAC 名称 |
2,2-dichloro-N,N'-bis(3,5-dichlorophenyl)propanediamide |
InChI |
InChI=1S/C15H8Cl6N2O2/c16-7-1-8(17)4-11(3-7)22-13(24)15(20,21)14(25)23-12-5-9(18)2-10(19)6-12/h1-6H,(H,22,24)(H,23,25) |
InChI 键 |
HWKNOHDCTKIAHW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


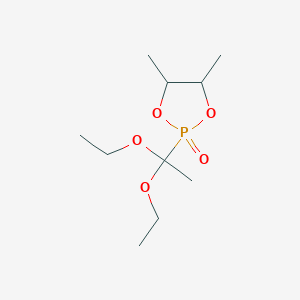
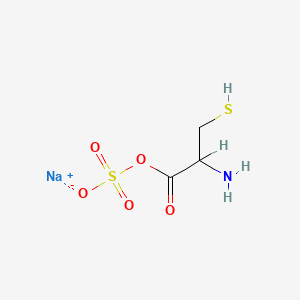
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
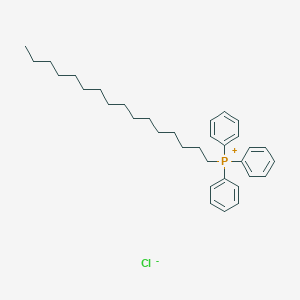
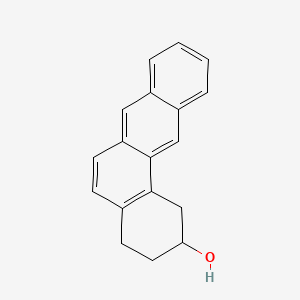
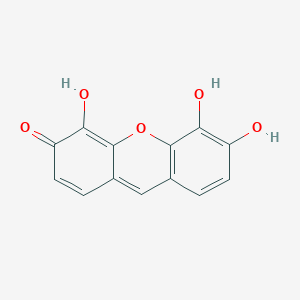
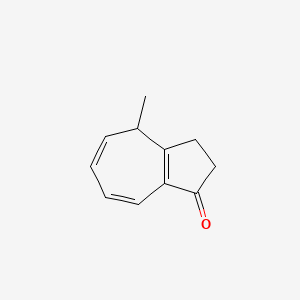
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
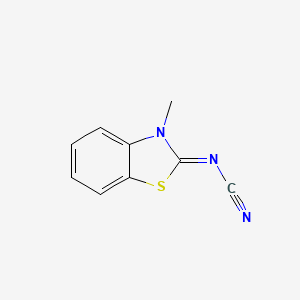
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
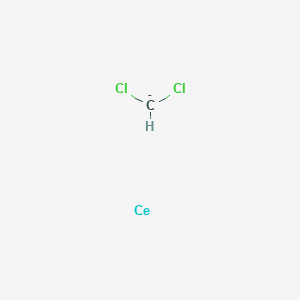
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)
